molecular formula C19H14BrN3O2 B11108966 N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11108966
M. Wt: 396.2 g/mol
InChI Key: QPTWHSMJFJMJIK-CIAFOILYSA-N
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Description

N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves the condensation reaction between an aldehyde and a primary amine. In this case, 5-bromo-2-methoxybenzaldehyde reacts with 2-(2-furyl)imidazo[1,2-a]pyridin-3-ylamine under acidic or basic conditions to form the Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: The major products are typically the corresponding carboxylic acids or ketones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as iodinated derivatives when using sodium iodide.

Scientific Research Applications

N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE: Similar Schiff base with different substituents.

    4-{[1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-2-PHENYL-1,2-DIHYDROPYRAZOL-3-ONE: Another Schiff base with a pyrazolone moiety.

Uniqueness

N-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H14BrN3O2

Molecular Weight

396.2 g/mol

IUPAC Name

(E)-1-(5-bromo-2-methoxyphenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C19H14BrN3O2/c1-24-15-8-7-14(20)11-13(15)12-21-19-18(16-5-4-10-25-16)22-17-6-2-3-9-23(17)19/h2-12H,1H3/b21-12+

InChI Key

QPTWHSMJFJMJIK-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CO4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CO4

Origin of Product

United States

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